1-(3,4-dichlorophenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
The compound “1-(3,4-dichlorophenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule that contains a pyrazoloquinoline core structure. This core is substituted with a 3,4-dichlorophenyl group at the 1-position and a methyl group at the 8-position. The presence of the pyrazoloquinoline core suggests that this compound may have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazoloquinoline core, which is a bicyclic structure containing a pyrazole ring fused with a quinoline ring. The 3,4-dichlorophenyl and methyl substituents would also contribute to the overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyrazoloquinoline core and the substituents. The pyrazoloquinoline core may participate in various chemical reactions, particularly those involving the nitrogen atoms or the aromatic system .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the dichlorophenyl group could increase its lipophilicity, potentially affecting its solubility and distribution in biological systems .Scientific Research Applications
Optical Properties and Quantum Chemical Simulations
Research has demonstrated the optical properties and quantum chemical simulations of pyrazoloquinoline derivatives, including 1H-pyrazolo[3,4-b]quinolines, highlighting their absorption spectra characteristics and potential for various optical applications. These derivatives exhibit strong absorption bands, which can be tuned by substituting methyl groups with phenyl groups, affecting the spectral range significantly (Kościń et al., 2003).
Synthesis of Pyrazolo[3,4-c]quinoline Derivatives
Another study focuses on the synthesis of pyrazolo[3,4-c]quinoline derivatives, elucidating a method for obtaining these compounds through a series of reactions. This synthesis pathway opens avenues for creating various derivatives with potential applications in pharmaceutical and material science fields (Nagarajan & Shah, 1992).
Electroluminescent and Photovoltaic Applications
Derivatives of pyrazoloquinoline, including those with structural similarity to "1-(3,4-dichlorophenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline," have been studied for their electroluminescent properties and potential use in organic light-emitting diodes (OLEDs) and photovoltaic devices. These compounds' spectral properties and ability to function as electron-transport materials make them suitable for use in electronic devices, offering a pathway to develop more efficient and durable OLEDs and solar cells (Danel et al., 2009).
Corrosion Inhibition
Quinoxaline derivatives, structurally related to pyrazoloquinolines, have shown potential as corrosion inhibitors for metals in acidic media. This application is crucial for extending the lifespan of metal components in industrial systems, suggesting that pyrazoloquinoline derivatives could also possess similar protective properties (Saraswat & Yadav, 2020).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-8-methyl-3-phenylpyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15Cl2N3/c1-14-7-10-21-17(11-14)23-18(13-26-21)22(15-5-3-2-4-6-15)27-28(23)16-8-9-19(24)20(25)12-16/h2-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCXUFAYSVHYCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=C(C=C4)Cl)Cl)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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